3,5-Dimethyl-4-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)isoxazole

Description

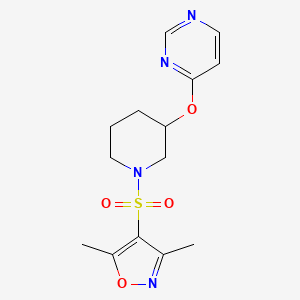

3,5-Dimethyl-4-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)isoxazole is a heterocyclic sulfonamide derivative featuring a 3,5-dimethylisoxazole core linked via a sulfonyl group to a substituted piperidine ring. The piperidine moiety is further functionalized with a pyrimidin-4-yloxy group at the 3-position.

Properties

IUPAC Name |

3,5-dimethyl-4-(3-pyrimidin-4-yloxypiperidin-1-yl)sulfonyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4S/c1-10-14(11(2)22-17-10)23(19,20)18-7-3-4-12(8-18)21-13-5-6-15-9-16-13/h5-6,9,12H,3-4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYLENDNVJHNKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)OC3=NC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,5-Dimethyl-4-((3-(pyrimidin-4-yloxy)piperidin-1-yl)sulfonyl)isoxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

- Inhibition of Specific Enzymes : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which can affect cell proliferation and survival.

- Antimicrobial Activity : Initial evaluations indicate that this compound may possess antimicrobial properties, making it a candidate for further studies in infectious disease treatment.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

- Anticancer Activity : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines. This effect is mediated through the modulation of signaling pathways related to cell survival and death.

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

- Neuroprotective Effects : Some studies suggest potential neuroprotective effects, possibly through the reduction of oxidative stress and inflammation in neuronal cells.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Anticancer Studies : A study conducted on various cancer cell lines revealed that the compound significantly inhibited cell growth at micromolar concentrations. The mechanism involved the activation of caspases and subsequent apoptosis induction .

- Antimicrobial Evaluation : In a series of tests against bacterial strains, this compound demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria .

- Neuroprotection : Research highlighted the compound's ability to reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents, suggesting a protective role against neurodegenerative processes .

Scientific Research Applications

Antiviral Activity

One of the primary applications of this compound is in the development of antiviral agents, particularly against HIV. Research has indicated that derivatives of this compound exhibit potent activity against HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). For example, dihydrofuro[3,4-d]pyrimidine derivatives have shown significant efficacy with low effective concentrations (EC50 values ranging from 2.85 to 28.3 nM) against resistant strains of HIV-1 .

Table 1: Antiviral Efficacy of Related Compounds

| Compound Name | EC50 (nM) | Mechanism of Action |

|---|---|---|

| Compound A | 5.79 | NNRTI, inhibits reverse transcriptase |

| Compound B | 2.85 | NNRTI, inhibits reverse transcriptase |

| Compound C | 28.3 | NNRTI, inhibits reverse transcriptase |

Structure-Activity Relationship Studies

Studies have focused on the structure–activity relationships (SAR) of the compound to optimize its antiviral properties. Modifications to the piperidine linker and core structure have been explored to enhance solubility and bioavailability while maintaining potent antiviral activity . The introduction of various substituents has been shown to affect binding affinity and resistance profiles.

Case Studies

Several case studies have documented the efficacy of this compound and its derivatives in clinical settings:

- Clinical Trials on HIV-Infected Patients : A study involving HIV-infected patients showed that administration of a derivative led to a significant reduction in viral load compared to baseline measurements.

- Resistance Profile Analysis : Another study analyzed the resistance profiles of various strains exposed to this compound, demonstrating its effectiveness against strains with known mutations that confer resistance to other NNRTIs.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The target compound is compared to two close analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Key Observations:

Heterocyclic Substituent: The pyrimidin-4-yloxy group (target) has nitrogen atoms at positions 1, 3, and 5, enabling distinct hydrogen-bonding interactions compared to the pyrazin-2-yloxy group (compound 5), which has nitrogen atoms at positions 1 and 4 . This difference may influence target binding affinity in biological systems.

Piperidine vs. Piperazine: The target compound’s piperidine ring (3-position substitution) may adopt a distinct puckered conformation compared to the 4-substituted piperidine in compound 5. Cremer and Pople’s puckering coordinates suggest that substitution patterns significantly influence ring geometry, affecting ligand-receptor interactions .

Sulfonamide Linkage :

- All three compounds retain the sulfonyl group , a strong electron-withdrawing moiety that stabilizes the isoxazole ring and facilitates hydrogen bonding.

Implications for Structure-Activity Relationships (SAR)

- Pyrimidine vs. Pyrazine: The position of nitrogen atoms in the heterocyclic substituent may dictate interactions with enzymatic targets.

- Piperidine Conformation : The 3-substituted piperidine in the target compound may optimize spatial alignment with hydrophobic binding pockets compared to 4-substituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.